Cas no 2091213-86-2 (2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine)

2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- starbld0046895
- AKOS026721767
- F2198-1959
- 2091213-86-2
- 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
-
- Inchi: 1S/C9H9IN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3
- InChI Key: LHCAMFRCYSOTMH-UHFFFAOYSA-N
- SMILES: IC1C(C2C=NC=CN=2)=NN(C)C=1C
Computed Properties
- Exact Mass: 299.98719g/mol
- Monoisotopic Mass: 299.98719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.6Ų
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-1959-0.25g |
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine |
2091213-86-2 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2198-1959-1g |
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine |
2091213-86-2 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | I176881-500mg |
2-(4-iodo-1,5-dimethyl-1h-pyrazol-3-yl)pyrazine |
2091213-86-2 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | I176881-100mg |
2-(4-iodo-1,5-dimethyl-1h-pyrazol-3-yl)pyrazine |
2091213-86-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-1959-2.5g |
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine |
2091213-86-2 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F2198-1959-0.5g |
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine |
2091213-86-2 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2198-1959-5g |
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine |
2091213-86-2 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | I176881-1g |
2-(4-iodo-1,5-dimethyl-1h-pyrazol-3-yl)pyrazine |
2091213-86-2 | 1g |
$ 475.00 | 2022-06-04 | ||
Life Chemicals | F2198-1959-10g |
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine |
2091213-86-2 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
Additional information on 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Recent Advances in the Study of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2091213-86-2)
In recent years, the compound 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2091213-86-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrazole-pyrazine structure, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. The presence of the iodine substituent at the 4-position of the pyrazole ring further enhances its utility as a versatile intermediate in medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine derivatives as potent inhibitors of Janus kinase (JAK) enzymes. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity and selectivity. The results demonstrated that the lead compound exhibited nanomolar inhibitory activity against JAK2, with a notable IC50 value of 12.3 nM. This finding underscores the potential of 2091213-86-2 as a scaffold for developing targeted therapies for autoimmune diseases and hematologic malignancies.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters (2024), investigated the anti-inflammatory properties of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine. The research team utilized in vitro and in vivo models to assess the compound's ability to modulate pro-inflammatory cytokine production. The data revealed a significant reduction in TNF-α and IL-6 levels, suggesting a potential application in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The study also highlighted the compound's favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects.
From a synthetic chemistry perspective, 2091213-86-2 has emerged as a valuable building block for the construction of complex heterocyclic systems. A recent publication in Organic Letters (2023) described a novel palladium-catalyzed cross-coupling reaction utilizing 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine as a key intermediate. This methodology enabled the efficient synthesis of diverse pyrazole-pyrazine hybrids with potential applications in drug discovery. The researchers emphasized the compound's stability and reactivity, making it an attractive choice for library synthesis in high-throughput screening campaigns.
In the realm of drug formulation, a patent application (WO2023124567) filed in early 2024 disclosed the development of a nanocrystal formulation of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine to enhance its aqueous solubility and bioavailability. The formulation demonstrated improved dissolution rates and sustained release properties, addressing one of the key challenges associated with this class of compounds. This advancement could potentially accelerate the translation of 2091213-86-2-based therapeutics into clinical trials.
Looking ahead, the future research directions for 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine appear promising. Several research groups are currently exploring its application in targeted protein degradation (PROTACs) and as a fluorescent probe for biological imaging. The compound's unique structural features and demonstrated biological activities position it as a versatile tool for both basic research and drug development in the chemical biology and pharmaceutical fields.
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